molecular formula C17H16Cl2N2O4S B4167327 N-(3-acetylphenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide

N-(3-acetylphenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide

Cat. No.: B4167327
M. Wt: 415.3 g/mol
InChI Key: NZXPLOUEAGFVFB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c1-10(17(23)20-14-5-3-4-12(8-14)11(2)22)21-26(24,25)16-9-13(18)6-7-15(16)19/h3-10,21H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXPLOUEAGFVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of the sulfonyl group to the dichlorophenyl ring using sulfonyl chloride in the presence of a base.

    Amidation: The final step involves coupling the acetylated and sulfonylated intermediates with alaninamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or de-sulfonylated compounds.

Scientific Research Applications

N-(3-acetylphenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets and pathways. The acetyl and sulfonyl groups play crucial roles in its reactivity and binding affinity to target proteins. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-N-(2,4-dichlorophenyl)acetamide

Uniqueness

N-(3-acetylphenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetylphenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide
Reactant of Route 2
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N-(3-acetylphenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide

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